Electronic Differentiation: 4-Methoxy (946205-31-8) vs. 6-Chloro Analog – Hammett Substituent Constant Comparison
946205-31-8 carries a 4-methoxy substituent on the benzothiazole ring (Hammett σₚ = −0.27, electron-donating), whereas the closest purchasable comparator, (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 946287-19-0), bears a 6-chloro substituent (Hammett σₘ = +0.37, electron-withdrawing) . This difference of Δσ ≈ 0.64 units represents a substantial electronic perturbation expected to influence hydrogen-bonding capacity, π-stacking interactions, and metabolic stability. In benzothiazole-piperazine series, electron-donating substituents have been associated with enhanced cytotoxicity in MCF-7 cells relative to electron-withdrawing analogs [1].
| Evidence Dimension | Electronic substituent effect (Hammett σ) |
|---|---|
| Target Compound Data | σₚ (4-OCH₃) = −0.27 |
| Comparator Or Baseline | CAS 946287-19-0 (6-Cl): σₘ = +0.37 |
| Quantified Difference | Δσ ≈ 0.64 units (opposite electronic character) |
| Conditions | Hammett substituent constants from standard physical organic chemistry tables |
Why This Matters
Substituent electronic character directly correlates with potency trends in benzothiazole-piperazine anticancer series; procurement decisions cannot interchange electron-donating and electron-withdrawing analogs without expecting divergent activity profiles.
- [1] Gurdal, E. E., Buclulgan, E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(3), 382–389. DOI: 10.2174/1871520615666141216151101. View Source
